N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride
Description
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride is a chemical compound with a complex structure that includes a benzamide core, a piperazine ring, and a methyl group.
Properties
Molecular Formula |
C13H21Cl2N3O |
|---|---|
Molecular Weight |
306.23 g/mol |
IUPAC Name |
N-methyl-3-(piperazin-1-ylmethyl)benzamide;dihydrochloride |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-14-13(17)12-4-2-3-11(9-12)10-16-7-5-15-6-8-16;;/h2-4,9,15H,5-8,10H2,1H3,(H,14,17);2*1H |
InChI Key |
ZYGCOVYAQVKJJC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CN2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride typically involves a multi-step process. One common method includes the reaction of N-methylbenzamide with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In this type of reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride include:
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share a similar piperazine ring and benzamide core.
N-methylbenzamide derivatives: These compounds have a similar methylbenzamide structure but may differ in the substituents attached to the core
Uniqueness
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industry .
Biological Activity
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, effects on various cell lines, and relevant case studies.
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride is characterized by its unique piperazine moiety, which is known to enhance biological activity through interactions with various receptors and enzymes. The compound's molecular structure can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Name | N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride |
| CAS Number | 18162-48-6 |
| Molecular Formula | C13H18Cl2N4O |
| Molecular Weight | 309.21 g/mol |
The compound acts primarily as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in a more relaxed chromatin structure and enhanced transcriptional activity of tumor suppressor genes.
Key Findings:
- Inhibition of Cancer Cell Proliferation: Studies have demonstrated that N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 cells. The IC50 values were determined using the MTT assay, indicating effective growth inhibition at low micromolar concentrations .
3.1 In Vitro Studies
In vitro studies have shown that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | HDAC inhibition leading to apoptosis |
| MCF-7 | 15.0 | Induction of cell cycle arrest |
3.2 In Vivo Studies
In vivo models, such as zebrafish xenografts, have been utilized to assess the anti-tumor efficacy of the compound. Results indicated significant reductions in tumor size and metastasis when administered at therapeutic doses, showcasing its potential as an anti-cancer agent .
4.1 Clinical Applications
A recent clinical study investigated the use of N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride in patients with advanced solid tumors. The results indicated promising anti-tumor responses with manageable side effects, supporting further investigation into its clinical utility .
4.2 Comparative Analysis
Comparative studies with other HDAC inhibitors revealed that N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride had superior potency against specific cancer types while exhibiting a favorable safety profile compared to traditional chemotherapeutics .
5. Conclusion
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride demonstrates significant biological activity through its role as an HDAC inhibitor, offering potential therapeutic benefits in cancer treatment. Ongoing research is essential to fully elucidate its mechanisms and optimize its application in clinical settings.
Q & A
Basic: What synthetic routes are recommended for preparing N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 3-(bromomethyl)-N-methylbenzamide with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Post-reaction, the dihydrochloride salt is precipitated by adding hydrochloric acid. Purification often employs column chromatography with chloroform:methanol (3:1 v/v) gradients, followed by crystallization from diethyl ether or ethanol . Yields range from 39% to 64%, depending on stoichiometric ratios and reaction time .
Basic: How can the structure of this compound be confirmed post-synthesis?
Methodological Answer:
Structural confirmation requires a combination of:
- 1H/13C NMR : Key signals include the piperazine N–CH2– resonance at δ 2.30–3.20 ppm and aromatic protons from the benzamide moiety at δ 6.80–7.80 ppm. The dihydrochloride salt form shifts NH protons downfield (δ 8.50–10.00 ppm) .
- Mass Spectrometry (ESI) : Look for [M+H]+ peaks at m/z 235.72 (free base) or adducts consistent with the dihydrochloride form .
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Advanced: How does stereochemistry influence the compound’s pharmacological activity?
Methodological Answer:
Stereochemical variations in the piperazine ring (e.g., 3S vs. 3R configurations) significantly alter receptor binding. For example, (3S)-methylpiperazine derivatives exhibit higher affinity for serotonin receptors compared to their (3R) counterparts, as shown in competitive binding assays (IC50 differences of 10–100 nM) . Chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation ([α]D values) should be used to resolve enantiomers and correlate configurations with bioactivity .
Advanced: How to resolve contradictions in solubility data across studies?
Methodological Answer:
Discrepancies often arise from:
- Salt form : The dihydrochloride salt has higher aqueous solubility (≥50 mg/mL in H2O at 25°C) than the free base (<1 mg/mL) .
- pH dependence : Solubility decreases in alkaline buffers (pH > 7.5) due to deprotonation. Use potentiometric titration (e.g., Sirius T3) to determine pKa values (expected: piperazine pKa1 ≈ 5.5, pKa2 ≈ 9.8) .
- Counterion effects : Compare with analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, where chloride ions enhance solubility but may interfere with biological assays .
Advanced: What strategies optimize in vitro stability for pharmacokinetic studies?
Methodological Answer:
- Temperature/pH control : Store solutions at 4°C in acidic buffers (pH 3–5) to prevent hydrolysis of the benzamide bond .
- Light protection : Piperazine derivatives degrade under UV light; use amber vials and minimize exposure .
- Metabolic stability assays : Incubate with liver microsomes (e.g., human S9 fraction) and monitor degradation via LC-MS. Half-life extensions (>60 min) can be achieved by introducing electron-withdrawing substituents on the benzamide ring .
Basic: What analytical methods quantify purity and impurities?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile. Impurities (e.g., unreacted piperazine or byproducts) elute earlier than the main peak (retention time ~8–12 min) .
- TLC : Silica gel plates (CHCl3:MeOH:NH4OH = 9:1:0.1) with UV visualization (Rf ≈ 0.4–0.6) .
- Karl Fischer titration : Ensure water content <0.5% w/w for hygroscopic dihydrochloride salts .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Core modifications : Replace the N-methyl group with cyclopropyl or trifluoromethyl to assess steric/electronic effects .
- Piperazine substitutions : Introduce 3-hydroxyphenyl or 4-methyl groups to modulate lipophilicity (logP changes by ±1.0) and receptor selectivity .
- Bioisosteres : Substitute benzamide with thioamide or sulfonamide to evaluate metabolic stability .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like dopamine D2 receptors .
Advanced: How to address batch-to-batch variability in biological assay results?
Methodological Answer:
- Salt content verification : Ion chromatography (e.g., Metrohm 883) to confirm HCl stoichiometry (2 equivalents) .
- Crystallinity analysis : XRPD to detect polymorphic forms; amorphous batches may show reduced bioavailability .
- Biological replicates : Use ≥3 independent syntheses for IC50 determinations (e.g., serotonin uptake assays) and apply ANOVA to assess significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
